molecular formula C12H11NO4S B5771857 METHYL 3-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE

METHYL 3-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE

Cat. No.: B5771857
M. Wt: 265.29 g/mol
InChI Key: MHMCQYNXOUFOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is an organic compound that contains both furan and thiophene rings. It is known for its unique chemical structure and properties, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE can be achieved through a multi-step process involving the reaction of thiophene derivatives with furan compounds. One common method involves the use of thiophene-2-carboxylic acid, which is first converted to its corresponding acid chloride. This intermediate is then reacted with 5-methyl-2-furylamine under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, purification through column chromatography, and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

METHYL 3-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which METHYL 3-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate its molecular interactions and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-sulfonyl amino-2-thiophenecarboxylate
  • Methyl 3-aminosulfonylthiophene-2-carboxylate
  • Methyl 3-(aminosulfonyl)-2-thiophenecarboxylate

Uniqueness

METHYL 3-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is unique due to its combination of furan and thiophene rings, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

methyl 3-[(5-methylfuran-2-carbonyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-7-3-4-9(17-7)11(14)13-8-5-6-18-10(8)12(15)16-2/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMCQYNXOUFOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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